molecular formula C18H17NO3 B1672638 Isoxadifen-ethyl CAS No. 163520-33-0

Isoxadifen-ethyl

Cat. No.: B1672638
CAS No.: 163520-33-0
M. Wt: 295.3 g/mol
InChI Key: MWKVXOJATACCCH-UHFFFAOYSA-N
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Description

Isoxadifen-ethyl is a chemical compound primarily used as a herbicide safener. It is known for its ability to protect crops from the phytotoxic effects of herbicides without compromising the herbicidal efficacy. The compound is widely used in agriculture, particularly in the cultivation of maize and rice, to enhance the tolerance of these crops to various herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxadifen-ethyl is synthesized through a multi-step process. One common method involves the reaction of 1-diphenylethylene with chloro glyoxylic acid oxime ethyl ester in the presence of sodium bicarbonate and methylene dichloride. The reaction mixture is refluxed at 45-48°C for several hours, followed by acidification with dilute hydrochloric acid to isolate the product .

Industrial Production Methods: In industrial settings, this compound is often produced in its crystalline form to enhance stabilityThis form is more stable than the amorphous state and is used in agrochemical formulations .

Chemical Reactions Analysis

Types of Reactions: Isoxadifen-ethyl undergoes various chemical reactions, including hydrolysis, esterification, and acylation. It is also involved in metabolic reactions within plants, where it enhances the activity of detoxifying enzymes such as glutathione S-transferases and acetolactate synthase .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the free acid form and various ester derivatives, which are used in different agrochemical applications .

Comparison with Similar Compounds

Isoxadifen-ethyl is unique among herbicide safeners due to its broad-spectrum activity and effectiveness in multiple crops. Similar compounds include:

This compound stands out for its ability to induce multiple detoxifying enzymes and its stability in agrochemical formulations, making it a valuable tool in modern agriculture .

Properties

IUPAC Name

ethyl 5,5-diphenyl-4H-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-21-17(20)16-13-18(22-19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKVXOJATACCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040360
Record name Ethyl 5,5-diphenyl-2-isoxazoline-3-carboxylate
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Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester
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CAS No.

163520-33-0
Record name 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163520-33-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxadifen-ethyl [ISO:BSI]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 5,5-diphenyl-2-isoxazoline-3-carboxylate
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Record name ethyl 5,5-diphenyl-2-isoxazoline-3-carboxylate
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Record name 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester
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Record name ISOXADIFEN-ETHYL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

13.52 g (0.075 mol) of 1,1-diphenylethene and 5.06 g (0.05 mol) of triethylamine are dissolved in 200 ml of ether at 0° C., and 7.58 g (0.05 mol) of ethyl 2-chloro-2-hydroximinoacetate, dissolved in 100 ml of ether, are subsequently added dropwise in the course of approximately two hours. After stirring has been continued for one hour at room temperature, 100 ml of H2O are added, and the mixture is subsequently extracted using ether. After drying over a MgSO4, the ether is distilled off and the residue is purified over a silica gel column (eluent: n-heptane:ethyl acetate=8:2). In this way, 12.7 g (86% of theory) of product of melting point 78° to 81° C. are obtained.
Quantity
13.52 g
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reactant
Reaction Step One
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5.06 g
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200 mL
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7.58 g
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

The crude cyclopropane derivative, 2,2-diphenylcyclopropanyl carboxylate ethyl ester (generated through the reported one step procedure as a crude product in 107% yield) (21.3 g, 80 mmol) was dissolved in 80.0 mL AcOH at room temperature (18° C.). Into the solution was carefully added 40.0 mL concentrated H2SO4, followed by adding NaNO2 (6.1 g, 88 mmol, 1.1 eq) in several portions so that the reaction temperature did not excess 40° C. After addition, the reactants were stirred at room temperature (about 18° C.) for half an hour. And the reactants were poured into an iced water and extracted with diethyl ether (2×200 mL), the ethereal solutions were combined and washed with sat. NaHCO3 (2×100 mL), then water (100 mL) and brine (50 mL) in sequence. The washed ethereal solution was then dried over Na2SO4. After removing the desiccant, the ethereal solution was concentrated to furnish a thick oily crude product. The 1H NMR of the crude product showed that the reaction was clean and a virtual 100% yield. The thick oily crude product was stirred with 10 mL petrol to give a pale yellow solid 21.7 g, 92% yield (98% over yield in two steps based on diphenyl ketone hydrazine).
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40 mL
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6.1 g
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crude product
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Name
petrol
Quantity
10 mL
Type
solvent
Reaction Step Eight
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Quantity
80 mL
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solvent
Reaction Step Nine
Name
Yield
92%

Synthesis routes and methods III

Procedure details

The cyclopropane derivative, 2,2-diphenylcyclopropanyl carboxylate ethyl ester (1.0 g, 3.8 mmol) was dissolved in 4.0 mL AcOH at room temperature (18° C.). Into the solution was carefully added 2.0 mL concentrated H2SO4, followed by adding NaNO2 (0.29 g, 4.1 mmol, 1.1 eq) in several portions so that the reaction temperature did not excess 40° C. After addition, the reactants were stirred at room temperature (about 18° C.) for half an hour before the reactants were poured into iced water and extracted with diethyl ether (2×20 mL), the ethereal solutions were combined and washed with sat. NaHCO3 (2×20 mL), then water (20 mL) and brine (20 mL). The washed ethereal solution was then dried over Na2SO4. After removing the desiccant, the ethereal solution was concentrated to furnish a thick oily product. The 1H NMR of the crude product showed that the reaction was clean and the yield was virtually 100%. The thick oily crude product was stirred with 10 mL petrol to give a pale yellow solid 1.07 g, 97% yield.
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10 mL
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Yield
97%

Synthesis routes and methods IV

Procedure details

The cyclopropane derivative, 2,2-diphenylcyclopropanyl carboxylate ethyl ester (0.97 g, 3.7 mmol) was dissolved in 3.7 mL CF3CO2H. Into the solution was added NaNO2 (0.28 g, 4.0 mmol, 1.1 eq.) in several ports so that the reaction temperature did not excess 40° C. After addition, the reactants were stirred at room temperature (about 18° C.) for half an hour. And the reactants were poured into an iced water and extracted with diethyl ether (2×20 mL); the ethereal solutions were combined and subsequently washed with sat. NaHCO3 (2*20 mL), then water (20 mL) and brine (20 mL). The washed ethereal solution was then dried over anhydrous Na2SO4. After removing the desiccant, the ethereal solution was concentrated to obtain a light brown oil. The crude product 1H NMR of the crude product showed that the reaction was clean and a virtual 100% yield. The crude product was further purified over silica chromatography (Rf: 0.45, eluent: 20% ethyl acetate in petrol) to obtain 5,5-diphenylisoxazoline carboxylate ethyl ester 0.958 g (89% yield) as a white solid. 1H NMR (400 MHz, CDCl3): 7.41-7.26 (10H, m), 4.34 (2H, q, J=7.1 Hz), 3.86 (2H, s), 1.36 (3H, t, J=7.1 Hz). 13C NMR (400 MHz, CDCl3): 160.54, 151.09, 142.99, 128.54, 128.02, 125.95, 94.79, 62.15, 46.78, 14.12.
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0.97 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoxadifen-ethyl
Reactant of Route 2
Isoxadifen-ethyl
Reactant of Route 3
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Isoxadifen-ethyl
Reactant of Route 4
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Reactant of Route 5
Isoxadifen-ethyl
Reactant of Route 6
Isoxadifen-ethyl

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